molecular formula C14H17NO2 B11783590 Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate

Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate

Cat. No.: B11783590
M. Wt: 231.29 g/mol
InChI Key: GJTQRQUBGZBXGN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate typically involves the reaction of benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate (Na2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased yield. The use of high-pressure reactors and automated systems ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine. This action is particularly relevant in the context of neurodegenerative diseases where dopamine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
  • 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methyl-1,2,3,6-tetrahydropyridine

Uniqueness

Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 1-benzyl-3,4-dihydro-2H-pyridine-6-carboxylate

InChI

InChI=1S/C14H17NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3

InChI Key

GJTQRQUBGZBXGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCN1CC2=CC=CC=C2

Origin of Product

United States

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